

Spectroscopic Analysis of Methyl 5-chloro-2-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-chloro-2-iodobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-chloro-2-iodobenzoate**, a key intermediate in pharmaceutical and materials science synthesis.^{[1][2]} This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties

Methyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester with the molecular formula $C_8H_6ClI_2O_2$ and a molecular weight of 296.49 g/mol.^[3] Its structure, featuring a methyl ester group with chlorine and iodine substituents on the benzene ring, provides it with significant versatility in chemical synthesis, particularly in the creation of complex molecular frameworks for active pharmaceutical ingredients (APIs) and advanced organic materials.^{[1][2]}

Caption: Chemical structure of **Methyl 5-chloro-2-iodobenzoate**.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Methyl 5-chloro-2-iodobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	Ar-H
~7.4-7.6	dd	1H	Ar-H
~7.1-7.3	d	1H	Ar-H
~3.9	s	3H	-OCH ₃

Note: Predicted values are based on typical chemical shifts for aromatic protons and methyl esters, and data from similar substituted benzoates.[\[4\]](#)[\[5\]](#)

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~165	C=O
~141	Ar-C
~138	Ar-C
~135	Ar-C
~130	Ar-C
~128	Ar-C
~92	Ar-C
~53	-OCH ₃

Note: Predicted values are based on typical chemical shifts for substituted aromatic carbons and ester carbonyls.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2960-2850	Medium	C-H stretch (methyl)
~1730-1715	Strong	C=O stretch (ester)
~1600-1400	Medium-Strong	C=C stretch (aromatic ring)
~1300-1000	Strong	C-O stretch (ester)
~900-675	Strong	C-H "oop" (aromatic)
Below 800	Medium-Strong	C-Cl stretch, C-I stretch

Note: Predicted values are based on characteristic IR absorptions for aromatic esters and halogenated compounds.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

m/z	Ion
296.6	[M+H] ⁺
295.9	[M] ⁺
294.9	[M-H] ⁻
318.9	[M+Na] ⁺

Data obtained from UPLC-MS analysis and predicted values.[\[7\]](#)[\[8\]](#)

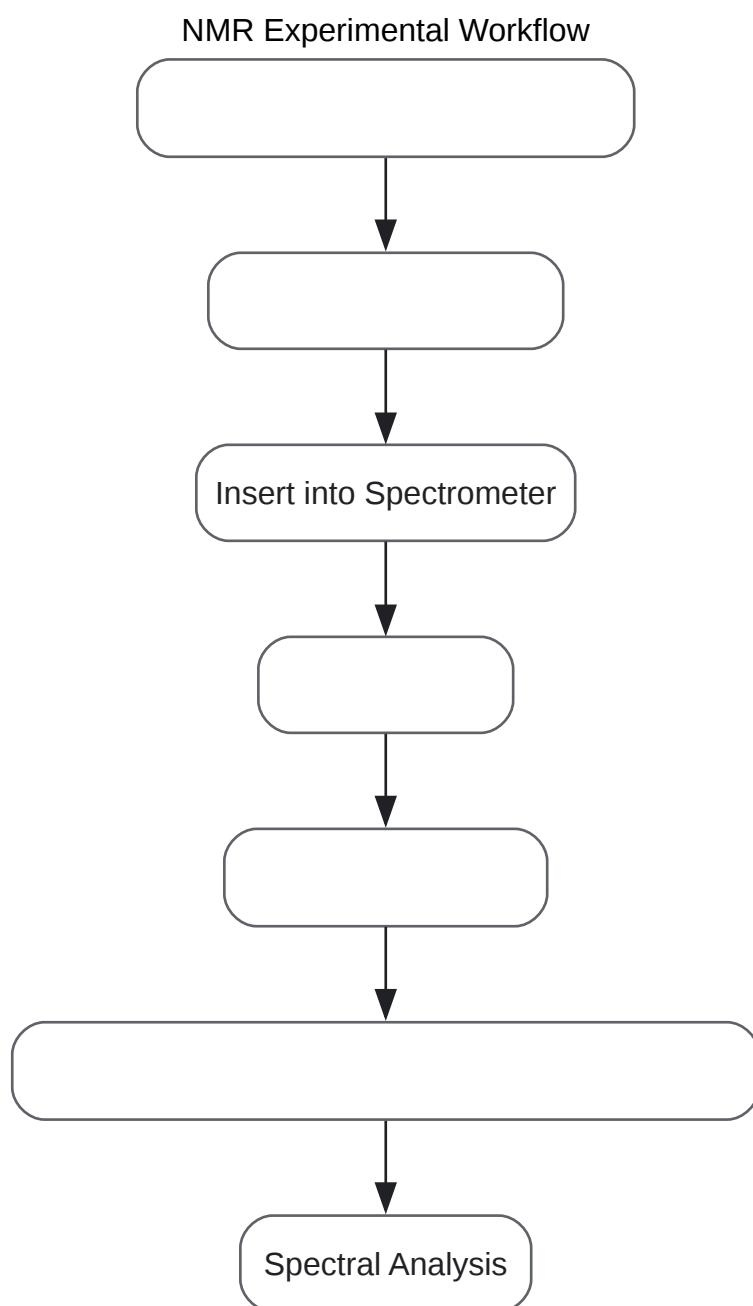
Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

A sample of approximately 10-20 mg of **Methyl 5-chloro-2-iodobenzoate** is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[\[9\]](#)[\[10\]](#) The solution should be homogeneous and

free of solid particles.[10] The NMR tube is then placed in the spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[9] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure high resolution.[9]



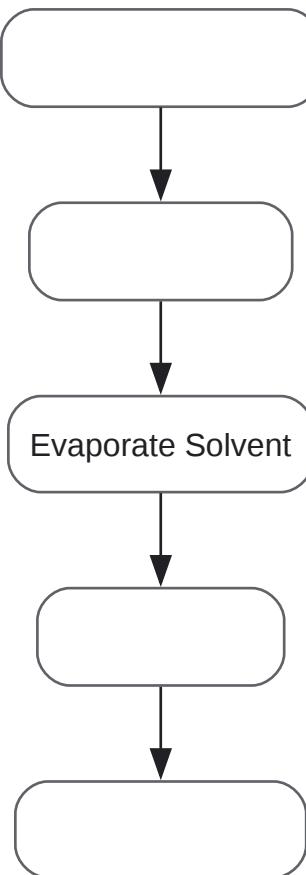
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Caption: A generalized workflow for NMR spectroscopy experiments.

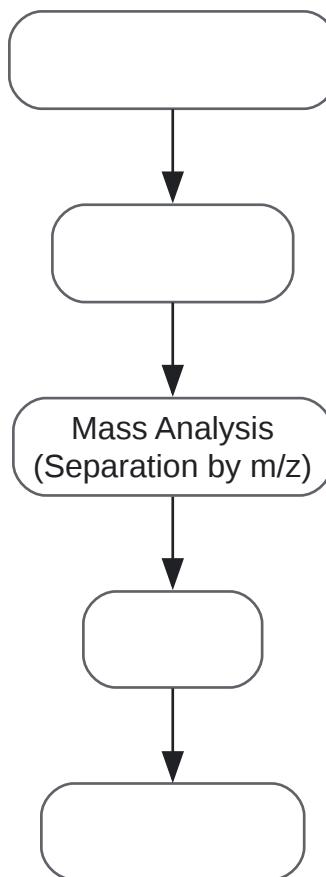
Infrared (IR) Spectroscopy

For a solid sample like **Methyl 5-chloro-2-iodobenzoate**, the thin solid film method is commonly used.[11] A small amount of the solid is dissolved in a volatile solvent, such as methylene chloride or acetone.[11] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[11][12] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[11] The plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the solid sample with dry potassium bromide and pressing the mixture into a disk.[12]

IR Spectroscopy (Thin Film Method)



Mass Spectrometry (ESI) Logical Flow



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- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 5-chloro-2-iodobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290573#spectroscopic-data-of-methyl-5-chloro-2-iodobenzoate-nmr-ir-ms>]

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